An In-depth Technical Guide to 2-Amino-4-chloro-5-fluorobenzoic acid (CAS: 108288-16-0)
An In-depth Technical Guide to 2-Amino-4-chloro-5-fluorobenzoic acid (CAS: 108288-16-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative. Due to its unique substitution pattern, this compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of targeted protein degraders. This document consolidates available physicochemical data, outlines a plausible synthetic pathway, and discusses its potential applications and relevant experimental contexts.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 108288-16-0 | [2] |
| Molecular Formula | C₇H₅ClFNO₂ | [2] |
| Molecular Weight | 189.57 g/mol | [2][3] |
| IUPAC Name | 2-amino-4-chloro-5-fluorobenzoic acid | [3] |
| Physical Form | Solid | [1] |
| Boiling Point | 350.1 °C at 760 mmHg (Predicted) | [3] |
| Melting Point | No data available for this specific compound. For comparison, 2-Amino-4-fluorobenzoic acid has a melting point of 192-196 °C, and 2-Amino-5-fluorobenzoic acid melts at 181-183 °C. | [4] |
| Solubility | No specific data available. For comparison, 2-Amino-5-fluorobenzoic acid is soluble in ethanol (~20 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml), with limited solubility in PBS (pH 7.2) at ~0.25 mg/ml. | [5] |
Synthesis and Purification
While a detailed, step-by-step experimental protocol for the synthesis of 2-Amino-4-chloro-5-fluorobenzoic acid is not publicly available, a potential synthetic route can be devised based on patent literature for this and structurally related compounds.[6][7] A common approach involves the nitration of a substituted chlorofluorobenzoic acid followed by the reduction of the nitro group.
A generalized workflow for the synthesis is presented below.
Caption: A potential synthetic and purification workflow.
Experimental Protocol: General Synthesis via Nitration and Reduction (Adapted from patent literature)[7]
Step 1: Nitration of 3-Chloro-4-fluorobenzoic acid
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To a stirred solution of concentrated sulfuric acid, add 3-chloro-4-fluorobenzoic acid portion-wise, maintaining the temperature below 20°C.
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Cool the mixture to 0-5°C and slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
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Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and dry the crude 3-chloro-4-fluoro-6-nitrobenzoic acid.
Step 2: Reduction of 3-Chloro-4-fluoro-6-nitrobenzoic acid
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Suspend the crude nitro-intermediate in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, for example, 10% palladium on carbon.
-
Introduce hydrogen gas into the reaction vessel (this can be done using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4-chloro-5-fluorobenzoic acid.
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent, such as toluene or an ethanol/water mixture.
-
If the solution is colored, treat it with activated charcoal.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Drug Discovery and Development
The primary application of 2-Amino-4-chloro-5-fluorobenzoic acid is as a key building block in the synthesis of more complex molecules, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[2]
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] This technology offers a novel therapeutic modality for targeting proteins that have been traditionally considered "undruggable."[8]
The structure of 2-Amino-4-chloro-5-fluorobenzoic acid, with its reactive amino and carboxylic acid groups, allows for its incorporation into the linker component of a PROTAC or as a scaffold for the development of ligands for either the target protein or the E3 ligase. The presence of halogen atoms can also be exploited for further chemical modifications and can influence the pharmacokinetic properties of the final molecule.[10]
Caption: The catalytic cycle of a PROTAC molecule.
While specific targets for PROTACs derived from this particular building block are not disclosed in readily available literature, the general classes of proteins targeted by PROTACs include kinases, transcription factors, and scaffolding proteins implicated in various diseases, particularly cancer.[11][12][13]
Analytical Methods
The purity and identity of 2-Amino-4-chloro-5-fluorobenzoic acid can be assessed using standard analytical techniques.
| Analytical Method | Purpose | Typical Parameters (adapted from similar compounds) | Source |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with an acidic modifier (e.g., formic or acetic acid)Detection: UV at a suitable wavelength (e.g., 254 nm) | [14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Predicted ¹H and ¹³C NMR data are available in databases. Experimental spectra would need to be acquired in a suitable deuterated solvent (e.g., DMSO-d₆). | [16] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electron ionization (EI) or electrospray ionization (ESI) can be used. | [16] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H, O-H, C=O, and aromatic C-H and C-X bonds would be expected. | [16] |
Experimental Protocol: General HPLC Method for Purity Analysis (Adapted)[16]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity can be determined by the area percentage of the main peak.
Safety and Handling
As with any chemical, 2-Amino-4-chloro-5-fluorobenzoic acid should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-4-chloro-5-fluorobenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the development of novel therapeutics like PROTACs. While detailed experimental protocols and biological data for this specific compound are not extensively documented in public literature, this guide provides a solid foundation based on available information and data from closely related analogues. Researchers can use this information to inform their synthetic strategies, analytical method development, and exploration of its potential in drug discovery programs.
References
- 1. 2-Amino-5-chloro-4-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct Amino Acid-Based PROTACs Target Oncogenic Kinases for Degradation in Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
